molecular formula C22H22N4S2 B14226034 1-(2-Methylphenyl)-3-[2-[(2-methylphenyl)carbamothioylamino]phenyl]thiourea CAS No. 823219-02-9

1-(2-Methylphenyl)-3-[2-[(2-methylphenyl)carbamothioylamino]phenyl]thiourea

Cat. No.: B14226034
CAS No.: 823219-02-9
M. Wt: 406.6 g/mol
InChI Key: RTUZRPKMCRMCTC-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3-[2-[(2-methylphenyl)carbamothioylamino]phenyl]thiourea is an organic compound belonging to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-3-[2-[(2-methylphenyl)carbamothioylamino]phenyl]thiourea typically involves the reaction of 2-methylphenyl isothiocyanate with 2-methylphenylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-3-[2-[(2-methylphenyl)carbamothioylamino]phenyl]thiourea undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Methylphenyl)-3-[2-[(2-methylphenyl)carbamothioylamino]phenyl]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-3-[2-[(2-methylphenyl)carbamothioylamino]phenyl]thiourea involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby exerting its biological effects. The pathways involved include the inhibition of proteases and kinases, which play crucial roles in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methylphenyl)-3-[2-[(2-methylphenyl)carbamothioylamino]phenyl]thiourea stands out due to its unique structural features, which confer specific reactivity and biological activity. Its ability to inhibit a wide range of enzymes makes it a valuable compound for research and potential therapeutic applications. Additionally, its stability and ease of synthesis further enhance its appeal for various industrial applications .

Properties

CAS No.

823219-02-9

Molecular Formula

C22H22N4S2

Molecular Weight

406.6 g/mol

IUPAC Name

1-(2-methylphenyl)-3-[2-[(2-methylphenyl)carbamothioylamino]phenyl]thiourea

InChI

InChI=1S/C22H22N4S2/c1-15-9-3-5-11-17(15)23-21(27)25-19-13-7-8-14-20(19)26-22(28)24-18-12-6-4-10-16(18)2/h3-14H,1-2H3,(H2,23,25,27)(H2,24,26,28)

InChI Key

RTUZRPKMCRMCTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC2=CC=CC=C2NC(=S)NC3=CC=CC=C3C

Origin of Product

United States

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